考比西司他杂质盐酸盐

描述

2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol is a compound that belongs to the class of thiazole derivatives. It is primarily used as a pharmaceutical analytical impurity, which means it is utilized in analytical testing to detect, identify, and measure pharmaceutical impurities . This compound is significant in ensuring the quality and safety of medicines.

科学研究应用

2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol has several scientific research applications:

Analytical Chemistry: Used as a reference standard in analytical testing to ensure the quality and safety of pharmaceutical products.

Biological Studies: Employed in studies to understand the biological activity of thiazole derivatives.

Medicinal Chemistry: Investigated for its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities.

Industrial Applications: Used in the development and validation of analytical methods for pharmaceutical impurities.

作用机制

Target of Action

Cobicistat Impurity HCl, also known as 2-[4-(methylaminomethyl)-1,3-thiazol-2-yl]propan-2-ol, primarily targets cytochrome P450 3A (CYP3A) isoforms . These are enzymes that play a crucial role in the metabolism of a wide variety of substances, including many drugs .

Mode of Action

Cobicistat acts as a mechanism-based inhibitor of CYP3A isoforms . It inhibits the CYP3A-mediated metabolism, which increases the systemic exposure of coadministered agents that are metabolized by CYP3A enzymes . This enables increased anti-viral activity at a lower dosage .

Biochemical Pathways

The primary biochemical pathway affected by Cobicistat is the metabolism of drugs in the body. By inhibiting CYP3A enzymes, Cobicistat prevents the breakdown of certain drugs, allowing them to remain in the system longer and exert their effects more effectively .

Pharmacokinetics

As a cyp3a inhibitor, it is known to affect the metabolism of other drugs, potentially increasing their bioavailability .

Result of Action

The primary result of Cobicistat’s action is the increased systemic exposure of coadministered agents that are metabolized by CYP3A enzymes . This can lead to more effective treatment outcomes and a decreased side effect profile .

Action Environment

The action of Cobicistat can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by CYP3A enzymes can affect its efficacy . Additionally, individual variations in CYP3A enzyme levels can impact the effectiveness of Cobicistat .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone and thiourea.

Introduction of Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction using methylamine.

Attachment of Propan-2-ol Group: The final step involves the attachment of the propan-2-ol group through a suitable alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

化学反应分析

Types of Reactions

2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Methylamine in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives.

相似化合物的比较

Similar Compounds

- 2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol

- 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol, hydrochloride

Uniqueness

2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methylamino group and thiazole ring contribute to its reactivity and potential therapeutic applications.

生物活性

The compound 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol , also known by its chemical identifier CID 59414219, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

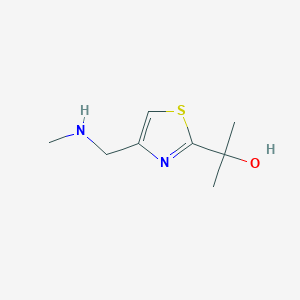

The chemical structure of 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol can be represented as follows:

- Molecular Formula : C₈H₁₄N₂OS

- Molecular Weight : 174.28 g/mol

- SMILES Notation : CC(C)(C1=NC(=S)C(=C1)N(C)C)O

This compound features a thiazole ring, which is known for its various biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activity Overview

The biological activity of 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : Thiazole derivatives are often investigated for their ability to inhibit bacterial growth. Preliminary studies suggest that this compound may possess significant antibacterial properties.

- Anti-inflammatory Effects : Compounds containing thiazole rings have been shown to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : The potential of this compound to induce apoptosis in cancer cells has been explored, particularly in the context of its ability to disrupt cellular processes critical for cancer cell survival.

The precise mechanisms through which 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.

- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and cell survival.

Antimicrobial Activity

A study conducted by researchers at PubChem evaluated the antimicrobial efficacy of thiazole derivatives, including 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol). Results indicated a notable reduction in bacterial colony-forming units (CFUs) when exposed to this compound, suggesting it could serve as a basis for developing new antibiotics.

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of thiazole derivatives. The study demonstrated that compounds similar to 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol could significantly reduce levels of tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory responses.

Cytotoxicity Studies

In vitro studies have shown that 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol exhibits cytotoxic effects against various cancer cell lines. For instance, a recent study reported an IC50 value indicating effective inhibition of cell proliferation in colorectal cancer cells, suggesting a potential therapeutic application in oncology.

Summary Table of Biological Activities

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Antimicrobial | Significant reduction in bacterial CFUs | PubChem |

| Anti-inflammatory | Decreased TNF-alpha levels | Journal of Medicinal Chemistry |

| Cytotoxicity | IC50 values indicating inhibition in cancer cells | ACS Publications |

属性

IUPAC Name |

2-[4-(methylaminomethyl)-1,3-thiazol-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-8(2,11)7-10-6(4-9-3)5-12-7/h5,9,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDSMGBSRJCUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CS1)CNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。